4-Fluoro-2-(2-methoxyphenoxy)aniline
Description
4-Fluoro-2-(2-methoxyphenoxy)aniline is a fluorinated aniline derivative characterized by a methoxyphenoxy substituent at the ortho position and a fluorine atom at the para position relative to the amino group. This structure combines electron-withdrawing (fluoro) and electron-donating (methoxyphenoxy) groups, influencing its physicochemical properties and reactivity.
Properties
Molecular Formula |
C13H12FNO2 |
|---|---|
Molecular Weight |
233.24 g/mol |
IUPAC Name |
4-fluoro-2-(2-methoxyphenoxy)aniline |
InChI |
InChI=1S/C13H12FNO2/c1-16-11-4-2-3-5-12(11)17-13-8-9(14)6-7-10(13)15/h2-8H,15H2,1H3 |
InChI Key |
GVYQWBDTHXVYGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OC2=C(C=CC(=C2)F)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Composition
- 4-Fluoro-2-(2-methoxyphenoxy)aniline: Combines a fluorine atom and a 2-methoxyphenoxy group.
- 4-(2-Methoxyphenoxy)aniline (): Lacks the fluorine atom but retains the 2-methoxyphenoxy group. Molecular formula: C₁₃H₁₃NO₂; molecular weight: 215.252 g/mol.
- 4-Fluoro-2-(trifluoromethoxy)aniline (): Replaces methoxyphenoxy with a trifluoromethoxy group. Molecular formula: C₇H₅F₄NO; molecular weight: 195.117 g/mol .
- 4-Fluoro-2-(phenylethynyl)aniline () : Features a phenylethynyl group. Molecular formula: C₁₄H₁₁FN ; molecular weight: 212.25 g/mol .
Electronic and Steric Effects
- The methoxyphenoxy group (electron-donating via methoxy) may enhance solubility in polar solvents compared to the trifluoromethoxy group (electron-withdrawing), which increases lipophilicity .
Crystallographic and Structural Insights
- N,N'-[(2E,3E)-Butane-2,3-diylidene]bis[4-fluoro-2-(1-phenylethyl)aniline] (): A dimeric analog with bulky substituents. Crystal structure analysis reveals a dihedral angle of 84.27° between aromatic planes, indicating steric hindrance. No hydrogen bonding is observed, suggesting weak intermolecular interactions .
Comparative Data Table
*Estimated based on structural analogy.
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